2-(1-p-Tolylcyclobutyl)acetic acid
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Description
2-(1-p-Tolylcyclobutyl)acetic acid is an organic compound . It is a carboxylic acid consisting of a cyclobutyl group attached to a p-tolyl group and an acetic acid group .
Molecular Structure Analysis
The molecular formula of 2-(1-p-Tolylcyclobutyl)acetic acid is C13H16O2 . It consists of a cyclobutyl group attached to a p-tolyl group and an acetic acid group . The exact molecular structure would require further experimental analysis such as X-ray crystallography or NMR spectroscopy .Safety and Hazards
Mechanism of Action
Target of Action
It is known that acetic acid derivatives often interact with enzymes and receptors in the body, influencing various biochemical processes .
Mode of Action
Acetic acid derivatives typically undergo reactions involving weak nucleophiles . In these reactions, the acetic acid derivative acts as an electrophile, interacting with nucleophilic sites on target molecules .
Biochemical Pathways
Acetic acid derivatives can participate in various biochemical pathways, including the tricarboxylic acid (tca) cycle . The TCA cycle is a crucial metabolic pathway involved in the generation of energy through the oxidation of acetyl-CoA .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of compounds that includes many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid derivatives can have various effects, such as antimicrobial activity and the ability to treat infections of the external auditory canal .
Action Environment
The action of 2-(1-p-Tolylcyclobutyl)acetic acid, like many other chemical compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
properties
IUPAC Name |
2-[1-(4-methylphenyl)cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)13(7-2-8-13)9-12(14)15/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHHDMDYMWNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-p-Tolylcyclobutyl)acetic acid |
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